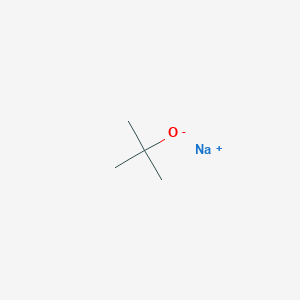
sodium;2-methylpropan-2-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2-methylpropan-2-olate, also known as sodium tert-butoxide, is an organic compound with the chemical formula C₄H₉NaO. It is a white crystalline solid that is highly reactive and used extensively in organic synthesis. This compound is known for its strong basicity and is often used as a reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: Sodium 2-methylpropan-2-olate can be synthesized by reacting sodium metal with 2-methylpropan-2-ol (tert-butanol). The reaction is typically carried out in an inert atmosphere to prevent the sodium from reacting with moisture or oxygen. The reaction proceeds as follows:
2C4H9OH+2Na→2C4H9ONa+H2
The reaction is exothermic and produces hydrogen gas as a byproduct.
Industrial Production Methods: In industrial settings, sodium 2-methylpropan-2-olate is produced by reacting sodium hydroxide with 2-methylpropan-2-ol in the presence of a solvent such as toluene or hexane. The reaction mixture is heated to facilitate the reaction, and the product is isolated by distillation or crystallization.
Types of Reactions:
Substitution Reactions: Sodium 2-methylpropan-2-olate is commonly used in nucleophilic substitution reactions where it acts as a strong base to deprotonate substrates, facilitating the substitution process.
Elimination Reactions: It is also used in elimination reactions to form alkenes from alkyl halides by removing a proton and a leaving group.
Condensation Reactions: This compound is used in condensation reactions to form carbon-carbon bonds, particularly in the synthesis of enolates from carbonyl compounds.
Common Reagents and Conditions:
Solvents: Toluene, hexane, and tetrahydrofuran are commonly used solvents.
Temperature: Reactions are typically carried out at elevated temperatures to increase the reaction rate.
Reagents: Common reagents include alkyl halides, carbonyl compounds, and other electrophiles.
Major Products:
Alkenes: Formed from elimination reactions.
Enolates: Formed from condensation reactions with carbonyl compounds.
Substituted Compounds: Formed from nucleophilic substitution reactions.
Chemistry:
Catalysis: Sodium 2-methylpropan-2-olate is used as a catalyst in various organic reactions, including the synthesis of biaryls and aryl ethers.
Synthesis: It is used in the synthesis of pharmaceuticals and agrochemicals due to its strong basicity and reactivity.
Biology and Medicine:
Drug Development: This compound is used in the synthesis of intermediates for antiviral and anticancer drugs.
Industry:
Polymerization: It is used as an initiator in the polymerization of certain monomers.
Fine Chemicals: Sodium 2-methylpropan-2-olate is used in the production of fine chemicals and specialty chemicals.
作用机制
Sodium 2-methylpropan-2-olate exerts its effects primarily through its strong basicity. It deprotonates substrates, making them more reactive in subsequent chemical reactions. The compound can also act as a nucleophile, attacking electrophilic centers in substrates. The molecular targets and pathways involved depend on the specific reaction and substrate being used.
相似化合物的比较
Potassium tert-butoxide: Similar in structure and reactivity but uses potassium instead of sodium.
Lithium tert-butoxide: Another similar compound with lithium as the cation.
Comparison:
Reactivity: Sodium 2-methylpropan-2-olate is less reactive than potassium tert-butoxide but more reactive than lithium tert-butoxide.
Solubility: The solubility of these compounds varies in different solvents, with sodium 2-methylpropan-2-olate being moderately soluble in organic solvents like toluene and hexane.
Sodium 2-methylpropan-2-olate stands out due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis.
属性
IUPAC Name |
sodium;2-methylpropan-2-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O.Na/c1-4(2,3)5;/h1-3H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRIHAYPQRLWNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
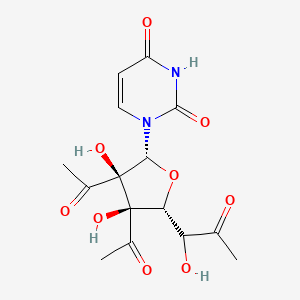
![methyl 5-hydroxy-4-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1H-pyrimidine-6-carboxylate](/img/structure/B7805250.png)
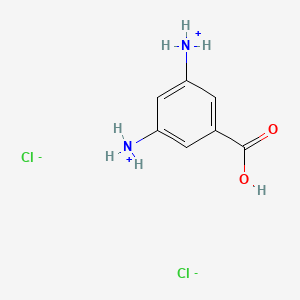
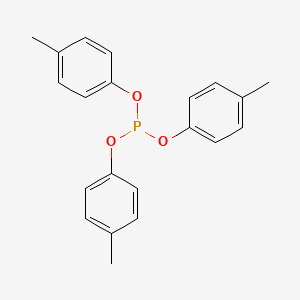
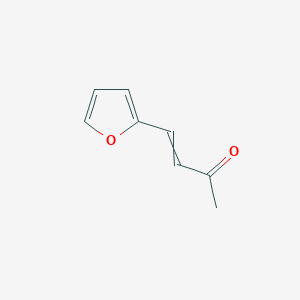
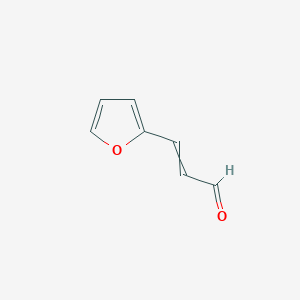
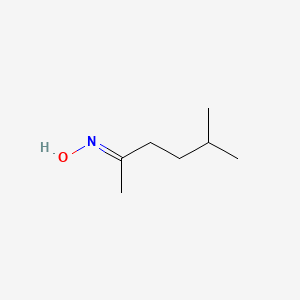
![(2R)-2-[(2-azaniumylacetyl)amino]-4-methylpentanoate](/img/structure/B7805281.png)
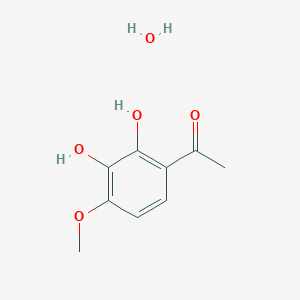
![(3s,4r)-4-Acetoxy-3-[(r)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one](/img/structure/B7805302.png)
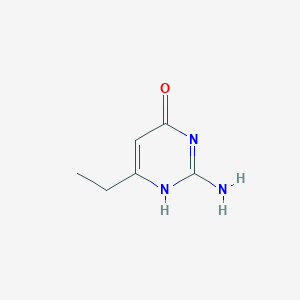
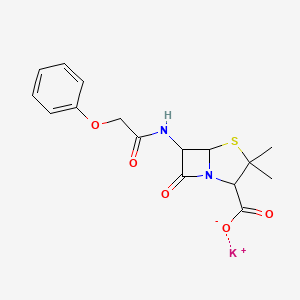
![(2E,4E,6E,8E)-10-[[(3S,4S,5S,6R)-5-methoxy-4-[(2S,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid](/img/structure/B7805331.png)

